N-cyclopentyl-4-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEBOBYTZXVRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclopentyl 4 Fluoroaniline and Its Analogues
Direct Amination Approaches
Direct amination methods offer a straightforward route to N-alkylanilines by forming a direct bond between the amine and the aromatic ring.
Nucleophilic aromatic substitution (SNA r) is a fundamental reaction class for the formation of aryl-heteroatom bonds. In the context of synthesizing N-cyclopentyl-4-fluoroaniline, this involves the displacement of a leaving group, typically a halide, from the aromatic ring by an amine nucleophile.
Traditional SNA r reactions are often limited to aryl halides activated by strong electron-withdrawing groups. However, recent advancements in photoredox catalysis have enabled the use of unactivated aryl fluorides as substrates. researchgate.netresearchgate.netresearchgate.net An electrophotocatalytic approach facilitates the SNA r reaction of unactivated fluoroarenes with primary aliphatic amines at ambient temperature and without the need for a strong base. researchgate.netresearchgate.netnih.gov This method relies on the generation of a fluoroarene radical cation intermediate through photo-oxidation, which is then susceptible to nucleophilic attack. researchgate.net
The proposed mechanism involves the photoexcitation of a photocatalyst, such as 2,3-dichloro-5,6-dicyanoquinone (DDQ), which then oxidizes the fluoroarene. researchgate.netnih.gov The resulting radical cation is attacked by the amine nucleophile, followed by a reduction step and subsequent elimination of the fluoride (B91410) ion to yield the desired N-arylated product. researchgate.net This technique has been successfully applied to a variety of electron-rich and electron-neutral fluoroarenes and a wide range of primary aliphatic amines. researchgate.netresearchgate.net
Table 1: Electrophotocatalytic SNAr Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | 2,3-dichloro-5,6-dicyanoquinone (DDQ) | researchgate.netresearchgate.netnih.gov |
| Reaction Temperature | Ambient Temperature | researchgate.netnih.gov |
| Base | Not Required | researchgate.netnih.gov |
| Light Source | Blue-light irradiation | researchgate.net |
The choice of solvent and reaction temperature significantly impacts the outcome of SNA r reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are known to accelerate the rate of SNA r reactions. This is attributed to their ability to solvate the cationic intermediate while leaving the anionic nucleophile relatively unsolvated, thereby increasing its reactivity.
Elevated temperatures are often necessary to overcome the activation energy of the reaction, particularly when dealing with less reactive aryl halides or sterically hindered amines. For instance, the alkylation of 4-fluoro-3-methylaniline (B1294958) with cyclopentyl bromide is typically carried out in anhydrous DMF at temperatures ranging from 80 to 100°C. However, higher temperatures can also lead to an increase in side reactions. Therefore, a careful optimization of both solvent and temperature is crucial for achieving high yields and purity.
Reductive amination provides an alternative and often milder route for the synthesis of this compound. This two-step, one-pot process involves the reaction of 4-fluoroaniline (B128567) with cyclopentanone (B42830) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. organic-chemistry.orgscribd.com
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. scribd.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The use of iron carbonyl complexes in an isopropyl alcohol/water medium has also been reported as an effective system for reductive amination. unisi.it This method offers the advantage of using readily available starting materials and often proceeds under mild conditions, minimizing the formation of byproducts. organic-chemistry.org
Table 2: Reductive Amination Reaction Conditions
| Starting Materials | Reducing Agent | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 4-Fluoroaniline, Cyclopentanone | NaBH₄ | Methanol | Room Temperature | organic-chemistry.orgscribd.com |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation
Cross-coupling reactions, particularly those catalyzed by transition metals, have become powerful tools for the construction of carbon-nitrogen bonds, offering high efficiency and broad substrate scope.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of aryl halides or triflates with amines. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction has been widely applied to the synthesis of a vast array of arylamines, including this compound analogues. nih.gov
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.govnih.gov
For the synthesis of a this compound analogue, a typical procedure would involve reacting 4-fluoro-3-methylbromobenzene with cyclopentylamine (B150401) in the presence of a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand like Xantphos, and a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene (B28343) at elevated temperatures.
Table 3: Buchwald-Hartwig Amination Reaction Parameters
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature | Reference |
|---|
Nickel-Catalyzed Cross-Coupling Methods
Photoredox Catalysis in Carbon-Nitrogen Couplingscilit.com
Recent advancements have seen the integration of photoredox catalysis with nickel catalysis to facilitate C-N bond formation under mild conditions. nih.govbeilstein-journals.org This dual catalytic approach often employs a photosensitizer that, upon visible light irradiation, initiates single electron transfer (SET) processes. nih.gov This can generate reactive radical intermediates from otherwise unreactive starting materials. nih.gov For instance, a photoredox-generated nucleophilic α-amino radical can combine with a nickel(II)-aryl complex, leading to the desired cross-coupled product. nih.govbeilstein-journals.org This strategy has been successfully applied to the arylation of C(sp³)–H bonds in N-arylamines. beilstein-journals.org While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided results, the general principles are applicable. The use of bifunctional additives, such as tert-butylamine, which can act as both a base and a ligand, further simplifies these photoredox nickel-catalyzed reactions. acs.org
Ligand Design and Catalyst Optimization for Nickel Systemsscilit.com
The efficacy of nickel-catalyzed C-N cross-coupling is highly dependent on the design of the ancillary ligands. acs.orgnih.gov The development of new, sterically demanding, and electron-poor bisphosphine ligands, such as PAd-DalPhos, has enabled nickel-catalyzed reactions to proceed at room temperature with a broad range of coupling partners, including challenging primary alkylamines. nih.gov Another notable ligand is the phosphonite ancillary ligand Phen-DalPhos (L1), utilized in a Ni(II) precatalyst (C1) for the cross-coupling of (hetero)anilines with (hetero)aryl chlorides. acs.orgacs.org The strategic design of these ligands is crucial for enhancing catalyst activity and selectivity, allowing for the coupling of a wide variety of substrates under milder conditions. scilit.comacs.orgnih.gov
Derivatization from Precursor Anilines
A common and direct route to this compound involves the modification of a pre-existing aniline (B41778), such as 4-fluoroaniline.
Alkylation and Cyclopentylation Strategiesgoogle.com
Direct N-alkylation of anilines is a fundamental method for synthesizing N-substituted aniline derivatives. In the context of this compound, this would involve the reaction of 4-fluoroaniline with a cyclopentylating agent. Common alkylating agents include cyclopentyl halides (e.g., cyclopentyl bromide). The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF). The base deprotonates the aniline, increasing its nucleophilicity for the subsequent SN2 reaction with the cyclopentyl halide.
Another powerful technique is reductive amination. masterorganicchemistry.com This method involves the reaction of 4-fluoroaniline with cyclopentanone to form an intermediate imine (or enamine), which is then reduced in situ to the desired this compound. masterorganicchemistry.comyoutube.com Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the ketone starting material. masterorganicchemistry.comyoutube.com
Table 1: Comparison of Alkylation and Reductive Amination for N-Cyclopentylation of 4-Fluoroaniline
| Feature | Direct Alkylation with Cyclopentyl Halide | Reductive Amination with Cyclopentanone |
| Cyclopentyl Source | Cyclopentyl bromide or iodide | Cyclopentanone |
| Key Reagents | Base (e.g., K₂CO₃, NaH) | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), mild acid catalyst |
| Mechanism | SN2 displacement | Imine/enamine formation followed by reduction |
| Byproducts | Halide salts | Borate salts, water |
| Advantages | Straightforward concept | Avoids handling potentially reactive alkyl halides, often a one-pot procedure. masterorganicchemistry.com |
| Challenges | Potential for over-alkylation, requires reactive alkyl halides. masterorganicchemistry.com | Control of pH can be important for imine formation. youtube.com |
Multi-Step Sequential Functionalization for this compound Preparationacs.orgnih.gov
In some cases, a multi-step sequence starting from a more readily available precursor is employed, particularly for analogues or when specific substitution patterns are required. For example, a synthetic route to an analogue, N-cyclopentyl-4-fluoro-3-methylaniline, starts with the nitration of 3-methyl-4-fluoroaniline. The resulting nitro intermediate then undergoes cyclopentylation, followed by the reduction of the nitro group to an amine via catalytic hydrogenation. This stepwise approach allows for the introduction of various functional groups in a controlled manner.
A general representation of such a sequence for a substituted N-cyclopentyl-fluoroaniline could be:
Nitration: Introduction of a nitro group onto a substituted fluoroaniline (B8554772).
Cyclopentylation: Reaction of the nitro intermediate with a cyclopentylating agent.
Reduction: Conversion of the nitro group to the primary amine.
Advanced Synthetic Techniques and Process Intensification
The chemical industry is increasingly focused on developing more sustainable and efficient manufacturing processes. frontiersin.orgunito.it Process intensification aims to maximize heat and mass transfer, leading to faster reactions, higher yields, and reduced energy consumption. frontiersin.orgunito.it
For the synthesis of anilines and their derivatives, several advanced techniques are being explored:
Continuous Flow Synthesis: This approach, often performed in microreactors or catalyst-coated tube reactors, offers superior control over reaction parameters like temperature and pressure, leading to improved safety and efficiency. unito.itscispace.com Continuous flow has been successfully applied to reactions like imine hydrogenation, a key step in reductive amination. scispace.com
Enabling Technologies: The use of ultrasound (sonochemistry) and microwave irradiation can significantly accelerate reaction rates. frontiersin.orgunito.it These energy sources can create localized high-energy microenvironments, enhancing reactivity. frontiersin.org Hybrid reactors that combine these technologies are also being developed. frontiersin.orgunito.it
Biocatalysis: The use of enzymes, such as nitroreductases, offers a green alternative to traditional chemical methods. acs.orgworktribe.com These biocatalysts can perform reactions with high chemoselectivity in aqueous media, reducing the reliance on precious metals and harsh reagents. acs.org Immobilized enzymes can be used in continuous flow reactors, further enhancing process efficiency. worktribe.com
These advanced techniques hold promise for the future production of this compound and other fine chemicals, aligning with the principles of green chemistry and sustainable manufacturing.
Continuous Flow Synthesis Approaches
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, improved heat and mass transfer, and greater scalability compared to conventional batch methods. flinders.edu.au The application of flow chemistry to the synthesis of this compound and its analogues, particularly for processes like N-alkylation and reductive amination, can lead to significant process improvements. researchgate.netmit.edursc.org
The synthesis of N-aryl amines in a continuous flow setup typically involves pumping streams of reactants, catalysts, and solvents through a heated and pressurized reactor coil or a packed-bed reactor containing a solid-supported catalyst. mdpi.com This approach allows for precise control over reaction time (residence time), temperature, and pressure, which is often difficult to achieve in batch reactors. flinders.edu.au For instance, the selective mono-N-alkylation of anilines, a challenging transformation due to the competing formation of tertiary amines, can be effectively controlled in a continuous flow system. mit.edu
A potential continuous flow process for the synthesis of this compound could involve the reductive amination of 4-fluoroaniline with cyclopentanone. In this scenario, a solution of the aniline and ketone, along with a reducing agent, would be continuously passed through a heated reactor. Alternatively, a heterogeneous catalyst could be used in a packed-bed reactor, simplifying product purification. rsc.org The use of superheated solvents under high pressure, a key advantage of flow reactors, can significantly accelerate reaction rates. mit.edu
The benefits of a continuous flow approach for synthesizing this compound are summarized in the table below.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Potential for thermal runaway, accumulation of hazardous intermediates. | Enhanced safety due to small reaction volumes, better heat dissipation, and controlled handling of hazardous reagents. flinders.edu.au |
| Scalability | Often challenging, requiring significant process redevelopment. | Easier to scale up by extending the operation time or by "numbering up" (running multiple reactors in parallel). flinders.edu.au |
| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over residence time, temperature, and pressure, leading to higher reproducibility and selectivity. mit.edu |
| Efficiency | Can be less efficient with longer reaction times and more complex workups. | Often results in higher yields and productivity due to optimized conditions and reduced downtime. researchgate.net |
Another viable continuous flow strategy is the N-alkylation of 4-fluoroaniline with a cyclopentyl halide or sulfonate. Flow systems can facilitate the use of soluble bases, leading to homogeneous reaction mixtures that are less prone to clogging and fouling, which can be an issue in packed-bed reactors. chemrxiv.orgsemanticscholar.org
High-Throughput Experimentation in Reaction Optimization
High-throughput experimentation (HTE) is a powerful methodology for rapidly screening a large number of reaction conditions to identify the optimal parameters for a chemical transformation. springernature.comnih.gov This is particularly valuable for complex reactions like the Buchwald-Hartwig amination, a common method for forming the C-N bond in N-aryl amines, which involves multiple components such as a palladium catalyst, a phosphine ligand, a base, and a solvent. purdue.edusigmaaldrich.com
For the synthesis of this compound via a palladium-catalyzed cross-coupling reaction between 4-fluoro-bromobenzene (or another suitable aryl halide) and cyclopentylamine, HTE can be employed to systematically evaluate a wide array of catalysts, ligands, bases, and solvents. This is typically performed in 96-well plates, where each well contains a unique combination of reaction components. springernature.comnih.gov
The process involves dispensing small, precise amounts of reactants and catalysts into the wells, followed by heating and stirring. After a set reaction time, the contents of each well are analyzed, often using rapid techniques like gas chromatography (GC) or mass spectrometry (MS), to determine the yield of the desired product. acs.org The data generated from these experiments can be used to create a "heat map" that visually represents the performance of different reaction conditions, allowing for the quick identification of promising leads for further optimization or scale-up. purdue.edu
A hypothetical HTE screen for the Buchwald-Hartwig amination to synthesize this compound might explore the variables shown in the table below.
| Variable | Conditions Screened |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, various Buchwald precatalysts (e.g., XantPhos Pd G3, tBuBrettPhos Pd G3) chemrxiv.orgpurdue.edu |
| Phosphine Ligand | XantPhos, BrettPhos, tBuXPhos, Josiphos, and other biaryl phosphine ligands purdue.edu |
| Base | K₃PO₄, Cs₂CO₃, LiHMDS, DBU, KOt-Bu chemrxiv.orgsemanticscholar.org |
| Solvent | Toluene, Dioxane, THF, t-Butanol, Acetonitrile/Toluene mixtures chemrxiv.orgpurdue.edu |
| Temperature | Room Temperature, 60 °C, 80 °C, 100 °C purdue.edu |
The results from such a screen would provide a comprehensive dataset to select the most efficient and robust conditions for the synthesis. For example, HTE studies have shown that for certain Buchwald-Hartwig aminations, a combination of a specific biarylphosphine ligand and a soluble organic base like DBU can lead to high yields under mild conditions, even in a continuous flow setup. chemrxiv.orgsemanticscholar.org This synergy between HTE for optimization and continuous flow for production represents a powerful paradigm in modern chemical synthesis.
Chemical Reactivity and Mechanistic Investigations of N Cyclopentyl 4 Fluoroaniline
Reaction Pathways of the Aniline (B41778) Moiety
The aniline portion of the molecule is the primary site for many characteristic reactions of aromatic amines, including substitutions on the aromatic ring and reactions at the nitrogen atom.
The regioselectivity of electrophilic aromatic substitution (EAS) on the N-cyclopentyl-4-fluoroaniline ring is controlled by the combined directing effects of the N-cyclopentylamino group and the para-fluorine atom. The N-cyclopentylamino group, like other N-alkylamino groups, is a potent activating group and directs incoming electrophiles to the ortho and para positions. mdpi.comlibretexts.org This is due to the donation of the nitrogen's lone pair of electrons into the aromatic π-system via resonance (+R effect), which is further enhanced by the electron-donating inductive effect (+I) of the alkyl group. mdpi.com
In this compound, the powerful activating and ortho, para-directing N-cyclopentylamino group dominates the reactivity. Since the para position is blocked by the fluorine atom, electrophilic attack is overwhelmingly directed to the two equivalent ortho positions (C2 and C6). While the fluorine atom deactivates the ring slightly compared to a non-fluorinated analogue, the positions ortho to the amino group remain the most nucleophilic sites. Steric hindrance from the bulky cyclopentyl group may slightly reduce the rate of reaction at the ortho positions compared to a smaller N-substituent like a methyl group, but this effect is generally secondary to the strong electronic activation. libretexts.orgacs.org
| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect | Directing Preference |
|---|---|---|---|---|---|
| -NH-cyclopentyl | C1 | +I (Donating) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |
| -F | C4 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |
The secondary amine functionality of this compound readily undergoes acylation to form amides. This transformation is fundamental in synthetic chemistry for installing a carbonyl group adjacent to the nitrogen, often altering the electronic and physical properties of the molecule. The reaction typically proceeds via the nucleophilic attack of the aniline nitrogen on an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride.
Alternatively, direct condensation with a carboxylic acid can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the aniline. This method is widely employed in medicinal chemistry and materials science due to its mild conditions and broad substrate scope. nih.gov Studies on similar anilines, including 4-fluoroaniline (B128567), have demonstrated successful guanylation, a related reaction, using common amide coupling reagents like HATU and HBTU, highlighting the nucleophilicity of the nitrogen atom. nih.gov
| Coupling Reagent | Full Name | Typical Solvent | Typical Conditions |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | DCM, THF, DMF | Room Temperature |
| EDC/EDCI | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | DCM, DMF, Water | Room Temperature |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DMF, NMP | Room Temperature |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DMF, ACN | Room Temperature |
This compound can react with aldehydes or ketones in a condensation reaction to yield imines, also known as Schiff bases. This reversible, acid-catalyzed process involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then undergoes dehydration to form the characteristic C=N double bond of the imine. tandfonline.combeilstein-journals.org
The formation of imines from substituted anilines, including various fluoroanilines, is a well-established synthetic procedure. nih.govderpharmachemica.com The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, sometimes with the addition of a dehydrating agent to drive the equilibrium toward the product. tandfonline.com The resulting imines are valuable intermediates in organic synthesis, for example, in the preparation of α-aminophosphonates. derpharmachemica.com
General Reaction Scheme for Imine Formation:
R-CHO (Aldehyde) or R-CO-R' (Ketone) + this compound ⇌ Imine + H₂O
Reactivity of the Cyclopentyl Moiety
The cyclopentyl group primarily influences the molecule's reactivity through its conformational flexibility and steric profile.
The cyclopentyl ring is not planar and exists as a dynamic equilibrium of puckered conformations, chiefly the "envelope" and "half-chair" (or "twist") forms. chemistrysteps.comwikipedia.org This constant interconversion means the group presents a fluctuating, three-dimensional profile. When attached to the aniline nitrogen, the N-cyclopentyl group imparts significant steric bulk in the vicinity of the reactive amine center and the ortho positions of the aromatic ring. fiveable.me
This steric hindrance has several consequences for reactivity:
Reduced Nucleophilicity: While electronically an activating group, the sheer size of the cyclopentyl substituent can physically impede the approach of electrophiles to the nitrogen lone pair, a phenomenon known as steric hindrance. acs.orgfiveable.me
Torsional Strain: The bulky group can force the N-C(aryl) bond to twist, disrupting the coplanarity between the nitrogen lone pair and the benzene (B151609) ring. This reduces the resonance effect, which can decrease the nucleophilicity of the aromatic ring and alter the basicity of the amine compared to less hindered N-alkylanilines. mdpi.com
Influence on EAS: The cyclopentyl group can sterically shield the ortho positions (C2, C6) of the aniline ring, potentially slowing the rate of electrophilic attack at these sites and influencing the product distribution in reactions where multiple isomers are possible. libretexts.org
Direct C-H functionalization of the cyclopentyl ring in a complex molecule like this compound is a significant synthetic challenge. Such reactions typically require harsh conditions or sophisticated catalytic systems and often suffer from poor selectivity, leading to a mixture of products. While modern synthetic methods, including palladium-catalyzed C-H activation and iron-catalyzed radical cyclizations, have been developed for the functionalization of N-aryl cyclic amines, specific protocols for this substrate are not widely documented. rsc.orgacs.orgnih.gov
A more conventional and synthetically viable strategy to access analogues functionalized on the cyclopentyl ring involves a convergent synthesis. In this approach, a desired functional group is first installed on a cyclopentylamine (B150401) or cyclopentanone (B42830) precursor. This pre-functionalized building block is then coupled with a suitable 4-fluoroaniline derivative to construct the final target molecule. This method offers superior control over the position and type of functionalization on the aliphatic ring.
Influence of the Fluorine Atom on Reactivity
The presence of a fluorine atom at the para-position of the aniline ring in this compound significantly modulates the molecule's chemical reactivity. This influence stems from a combination of electronic and steric effects, which dictate the molecule's behavior in various chemical transformations.
Electronic Effects and Aromatic Ring Activation/Deactivation
The fluorine atom exerts a dual electronic influence on the aromatic ring. Primarily, due to its high electronegativity, fluorine has a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution by decreasing the electron density of the π-system. acs.org However, the fluorine atom also possesses lone pairs of electrons that can be donated to the aromatic ring through a positive mesomeric or resonance effect (+M). This resonance effect tends to increase the electron density, particularly at the ortho and para positions relative to the fluorine atom.
Table 1: Summary of Electronic Effects in this compound
| Functional Group | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Impact on Ring |
|---|---|---|---|---|
| -NH-Cyclopentyl | C1 | Weak -I | Strong +M | Activating, Ortho/Para-directing |
| -F | C4 | Strong -I | Moderate +M | Deactivating, Ortho/Para-directing |
Directed Ortho Metalation (DOM) Possibilities
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org
In this compound, two potential directing groups are present: the N-cyclopentylamino group and the fluorine atom. The N-alkylamino group is a known DMG, capable of coordinating with the lithium cation and directing deprotonation to the adjacent ortho positions (C2 and C6). wikipedia.orgbaranlab.org The fluorine atom is also recognized as a potent DMG, directing metalation to its ortho positions (C3 and C5). researchgate.netthieme-connect.de
Intramolecular competition experiments have established that fluorine is one of the most powerful directing groups for metalation, often superior to alkoxy and even amide groups under certain conditions. researchgate.net However, the directing ability of functional groups is highly dependent on the reaction conditions, including the base and solvent used. uwindsor.ca For this compound, a DoM reaction could potentially lead to a mixture of products resulting from lithiation at either C2/C6 (directed by the amine) or C3/C5 (directed by fluorine). The outcome would depend on the relative directing power of the two groups under the specific reaction conditions. Protecting the amine group, for instance with a 2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane (stabase) group, has been shown to effectively direct metalation ortho to the fluorine atom in fluoroanilines. thieme-connect.de This suggests that without protection, the N-H proton's acidity could interfere, and lithiation might be directed by the fluorine atom.
Table 2: Potential Sites for Directed Ortho Metalation (DoM)
| Directing Group | Directed Position(s) | Expected Product after Electrophilic Quench |
|---|---|---|
| -NH-Cyclopentyl | C2, C6 | 2-Substituted-N-cyclopentyl-4-fluoroaniline |
| -F | C3, C5 | 3-Substituted-N-cyclopentyl-4-fluoroaniline |
Role as a Synthetic Building Block and Intermediate
This compound and its parent compound, 4-fluoroaniline, are valuable building blocks in organic synthesis, particularly in the construction of biologically active molecules and complex chemical structures. bloomtechz.comresearchgate.net
Precursor in the Synthesis of Complex Organic Scaffolds
The structure of this compound, featuring a reactive secondary amine and a functionalized aromatic ring, makes it an attractive starting material for synthesizing more elaborate molecules. Fluoroanilines serve as crucial precursors in the development of a wide range of pharmaceuticals, including antibiotics, antiviral medications, and anti-inflammatory drugs. bloomtechz.com
For instance, 4-fluoroaniline is a key component in the synthesis of highly functionalized tetrahydropyridine (B1245486) derivatives, which have been investigated as inhibitors of monoamine oxidase A and B. acs.org It is also used to create fluorinated quinolines and norbornene dicarboximides, which are precursors to specialty polymers. researchgate.netexpresspolymlett.com The N-cyclopentyl-4-fluorophenyl moiety is incorporated into complex heterocyclic systems, highlighting its utility as a scaffold in medicinal chemistry. rsc.org The synthesis of such complex structures often involves coupling reactions where the aniline nitrogen acts as a nucleophile or multi-component reactions that build intricate frameworks in a single step. acs.orgnih.gov
Formation of Poly-functionalized Derivatives
This compound can be readily converted into a variety of poly-functionalized derivatives through reactions targeting the aromatic ring, the amino group, or the fluorine substituent.
Aromatic Ring Functionalization: Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional substituents onto the ring. The regioselectivity of these reactions is governed by the combined directing effects of the N-cyclopentylamino and fluoro groups, as discussed in section 3.3.1. Furthermore, DoM provides a strategic route to introduce functional groups at specific ortho positions, leading to diverse derivatives that might be inaccessible through classical electrophilic substitution. researchgate.netthieme-connect.de
N-Functionalization: The secondary amine is reactive towards a range of reagents. It can be acylated with acid chlorides or anhydrides to form amides, or undergo further alkylation. These reactions are fundamental in peptide synthesis and the creation of libraries of compounds for drug discovery. nih.gov
Substitution of Fluorine: The fluorine atom itself can be displaced via nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or the presence of a strong electron-withdrawing group ortho or para to the fluorine. researchgate.netresearchgate.net This pathway allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, providing access to a different class of poly-functionalized aniline derivatives. researchgate.net
Advanced Spectroscopic Investigations and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of N-cyclopentyl-4-fluoroaniline, offering detailed insights into its proton, carbon, and fluorine environments.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various hydrogen atoms within the this compound molecule by their distinct chemical shifts and coupling patterns. The aromatic protons on the fluoroaniline (B8554772) ring typically appear as multiplets in the downfield region, a result of coupling to each other and to the adjacent fluorine atom. The protons of the cyclopentyl group are observed further upfield, with their signals often overlapping to form a complex multiplet. The N-H proton of the amine group presents a signal that can vary in position and appearance depending on the solvent and concentration.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons | 6.86 - 6.98 | Multiplet | |
| Aromatic Protons | 6.70 | Multiplet | |
| N-H | 4.67 | Broad Singlet | |
| Cyclopentyl CH | 3.20 | Quintet | 8.2 |
| Cyclopentyl CH₂ | 2.18 - 1.54 | Multiplet |
Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the aromatic ring exhibit signals in the downfield region, with the carbon atom directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The chemical shifts of the cyclopentyl carbons appear in the upfield aliphatic region.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-F (Aromatic) | 154.3 |
| C-N (Aromatic) | 149.3 |
| CH (Aromatic) | 129.2 |
| CH (Aromatic) | 117.3 |
| CH (Aromatic) | 112.5 |
| CH (Cyclopentyl) | 54.4 |
| CH₂ (Cyclopentyl) | 30.0 |
| CH₂ (Cyclopentyl) | 25.8 |
Note: Chemical shifts are referenced to a standard and can be influenced by the solvent.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine atom in this compound. It typically shows a single resonance, and its chemical shift provides valuable information about the electronic environment of the fluorine atom. For instance, the ¹⁹F NMR spectrum of a related compound, 4-fluoroaniline (B128567), shows a chemical shift that can be used as a reference point. nih.gov In studies of fluoroaniline derivatives, ¹⁹F NMR has been used to characterize the pH dependence of the chemical shift, demonstrating its utility as a probe for the local environment. nih.gov The chemical shift for N-methyl-4-fluoroaniline has been reported at -128.5 ppm. acs.org
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netyoutube.comgithub.io
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It would show correlations between the adjacent aromatic protons and among the protons of the cyclopentyl ring. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the previously identified proton resonances. researchgate.netgithub.io
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netwisc.edu It is crucial for connecting different spin systems, for example, by showing a correlation between the N-H proton and the carbons of the cyclopentyl ring and the aromatic ring, as well as between the cyclopentyl protons and the aromatic carbons.
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. ucsb.eduox.ac.uku-tokyo.ac.jp In the context of this compound research, DOSY could be used to analyze reaction mixtures to identify the product alongside any remaining starting materials, byproducts, or catalysts without the need for physical separation. osti.gov This provides a "virtual chromatogram" where each component's spectrum is separated along the diffusion axis.
In-situ NMR kinetics allows for the real-time monitoring of chemical reactions. By acquiring NMR spectra at regular intervals during a reaction, the concentrations of reactants, intermediates, and products can be tracked over time. This technique could be applied to study the synthesis of this compound, for instance, in the reductive amination of 4-fluoroaniline. rug.nlacs.org The data obtained from such experiments are vital for determining reaction rates, understanding reaction mechanisms, and optimizing reaction conditions. acs.orgmit.edu
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the secondary amine, the fluorinated benzene (B151609) ring, and the cyclopentyl group.
Analysis of the closely related precursor, 4-fluoroaniline, provides a basis for assigning the spectral features of the aromatic portion of the molecule. tsijournals.com In studies of 4-fluoroaniline, the N-H stretching vibrations of the primary amine appear in the region of 3300-3500 cm⁻¹. tsijournals.com For this compound, a secondary amine, a single N-H stretching band would be anticipated in a similar region. The C-N stretching vibration in 4-fluoroaniline is observed around 1272 cm⁻¹. tsijournals.com
The presence of the cyclopentyl group introduces characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₂ groups in the cyclopentyl ring are expected in the 2950-2850 cm⁻¹ range. The C-F stretching vibration of the fluorinated benzene ring typically appears as a strong band in the 1320-1210 cm⁻¹ region. expresspolymlett.com
A detailed assignment of the principal vibrational modes of this compound based on FT-IR data allows for a comprehensive functional group analysis, confirming the presence of the key structural motifs.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Cyclopentyl Group | C-H Asymmetric Stretch | ~2950 |
| Cyclopentyl Group | C-H Symmetric Stretch | ~2850 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic Ring | C-N Stretch | ~1270 |
| Fluoroaromatic | C-F Stretch | 1320 - 1210 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by vibrations of the aromatic ring and the carbon skeleton of the cyclopentyl group.
Studies on 4-fluoroaniline have utilized Raman spectroscopy to assign its fundamental vibrational modes. researchgate.net The aromatic C=C stretching vibrations typically give rise to strong bands in the Raman spectrum. The symmetric "ring breathing" mode of the benzene ring is also a characteristic and often intense Raman signal. The substitution pattern on the benzene ring influences the exact frequencies of these modes.
The vibrations of the cyclopentyl ring, being composed primarily of C-C and C-H bonds, are also readily observed in the Raman spectrum. The analysis of the Raman spectrum, in conjunction with FT-IR data, allows for a more complete picture of the vibrational landscape of this compound.
Correlation of Experimental and Calculated Vibrational Spectra
To achieve a highly confident assignment of the vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) is a computational method widely used for this purpose. tsijournals.comresearchgate.net
By creating a computational model of the this compound molecule, its vibrational frequencies and intensities can be calculated. These theoretical spectra are then compared with the experimental FT-IR and Raman spectra. This comparison allows for a detailed and accurate assignment of each observed vibrational band to a specific molecular motion. tsijournals.com This correlative approach has been successfully applied to the detailed vibrational analysis of 4-fluoroaniline, providing a strong precedent for its application to this compound. tsijournals.comresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental formula of a compound. For this compound, various MS methods are employed to confirm its identity and assess its purity.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. rsc.org This technique can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₁₁H₁₄FN), the expected monoisotopic mass is 179.11102 Da. uni.lu HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with a predicted m/z of 180.11830. uni.lu The high mass accuracy of HRMS allows for the calculated elemental formula to be confirmed with a high degree of confidence, providing strong evidence for the successful synthesis of the target compound.
Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 180.11830 |
| [M+Na]⁺ | 202.10024 |
| [M+K]⁺ | 218.07418 |
| [M+NH₄]⁺ | 197.14484 |
Data sourced from predicted values. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of this compound and to monitor the progress of its synthesis. nih.govresearchgate.net
In a typical LC-MS analysis, the compound is first separated from any impurities or unreacted starting materials on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component.
For this compound, the mass spectrometer would be set to detect the m/z of the protonated molecule (180.11830). The resulting chromatogram would show a major peak corresponding to the product, and the area of this peak relative to any impurity peaks provides a measure of its purity. This method is also invaluable for monitoring the conversion of starting materials, such as 4-fluoroaniline, to the final product during the course of the chemical reaction. nih.gov
X-ray Crystallography
X-ray crystallography is a definitive analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's structure, yielding precise data on bond lengths, bond angles, and torsion angles. This information confirms the connectivity of atoms and reveals the molecule's conformation in the solid state. For a molecule like this compound, SC-XRD would define the geometry of the fluoroaniline ring, the conformation of the cyclopentyl group (likely an envelope or twist conformation), and the spatial relationship between these two moieties.
While the synthesis of this compound has been described in chemical literature, a specific single-crystal X-ray diffraction study detailing its full crystallographic parameters is not publicly available in the searched scientific databases. uni.lunih.gov Therefore, precise experimental data on its solid-state molecular geometry cannot be presented.
For illustrative purposes, a typical data table derived from an SC-XRD experiment is shown below.
Interactive Data Table: Crystallographic Data for this compound (Note: Specific experimental data is not available in the reviewed sources.)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.23 g/mol |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
The data from X-ray crystallography also illuminates how molecules are arranged in a crystal lattice, a study known as crystal packing analysis. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.
For this compound, the key interaction points would be the amine proton (N-H) acting as a hydrogen-bond donor, the nitrogen and fluorine atoms acting as potential hydrogen-bond acceptors, and the aromatic ring participating in π-π stacking. Analysis of related fluoroaniline structures shows that fluorine substituents can decrease the strength of N-H···N hydrogen bonds while enhancing the acidity of C-H protons, making weaker C-H···F interactions more significant. researchgate.net In the absence of the specific crystal structure for this compound, a definitive analysis of its packing and dominant intermolecular forces cannot be conducted. However, it is expected that N-H···N or N-H···F hydrogen bonds would play a significant role in its crystal packing, potentially forming chains or dimeric motifs. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing insights into its electronic structure. nih.gov When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. nih.gov
The this compound molecule contains a substituted benzene ring, which is a chromophore. The key electronic transitions for this molecule are expected to be:
π → π* (pi to pi-star) transitions: These high-energy transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding antibonding orbitals. They are typically characterized by high molar absorptivity (ε). nih.gov
n → π* (n to pi-star) transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atom) to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. nih.gov
The specific absorption maxima (λmax) for this compound are not reported in the surveyed literature. The positions of these absorption bands are influenced by the substituents on the aniline (B41778) ring (the cyclopentyl group and the fluorine atom) and the solvent used for the analysis.
Interactive Data Table: Expected Electronic Transitions for this compound (Note: Specific experimental λmax values are not available in the reviewed sources.)
| Transition Type | Chromophore | Expected Wavelength Region (nm) |
|---|---|---|
| π → π* | Fluoro-substituted benzene ring | Data not available |
Theoretical and Computational Chemistry Studies
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a molecule like N-cyclopentyl-4-fluoroaniline, MD simulations provide crucial insights into its dynamic nature, conformational preferences, and interactions with its environment, which are difficult to capture with static models.
The conformational landscape of this compound is defined by the relative orientations of its three key components: the 4-fluoroaniline (B128567) ring, the cyclopentyl group, and the amine linker. The molecule's dynamic behavior is characterized by rotations around single bonds and the puckering of the cyclopentyl ring.
The primary degrees of freedom that dictate the molecule's conformation include:
Rotation around the C-N bond: This connects the cyclopentyl group to the aniline (B41778) nitrogen. Steric hindrance between the cyclopentyl ring and the aromatic ring can create a significant energy barrier to free rotation.
Cyclopentyl ring puckering: The cyclopentyl ring is not planar and exists in a continuous state of flux between various "envelope" and "twist" conformations. This puckering affects the spatial positioning of the attached hydrogen atoms, which can influence steric interactions with the rest of the molecule.
Rotation around the Phenyl-N bond: Rotation around the bond connecting the aniline nitrogen to the phenyl ring also occurs, though it is influenced by the electronic interaction between the nitrogen lone pair and the aromatic π-system.
Computational studies on related substituted anilines and cycloalkanes show that the interplay of these motions results in several low-energy conformers separated by small energy barriers. umn.educapes.gov.br For this compound, the dominant conformations would likely involve specific alignments of the cyclopentyl ring relative to the plane of the fluoroaniline (B8554772) ring to minimize steric clash. The strong inductive effect of the fluorine atom can also influence the electronic properties and conformation of the aromatic ring system. nih.gov
Table 1: Key Conformational Features of this compound
| Conformational Feature | Description | Influencing Factors |
| C(aryl)-N Bond Rotation | Rotation of the amine group relative to the phenyl ring. | Nitrogen lone pair conjugation with the π-system, steric hindrance with ortho hydrogens. |
| C(alkyl)-N Bond Rotation | Rotation of the cyclopentyl group relative to the amine nitrogen. | Steric interactions between the cyclopentyl ring and the phenyl ring. |
| Nitrogen Inversion | Pyramidal inversion of the sp³-hybridized nitrogen atom. | The energy barrier is generally low for anilines, allowing for rapid interconversion. umn.edu |
| Cyclopentyl Puckering | Interconversion between envelope and twist conformations of the five-membered ring. | Intrinsic ring strain, steric interactions with the amine proton and phenyl ring. |
The solvent environment plays a critical role in determining both the conformational preferences and the chemical reactivity of a solute. novapublishers.com Computational studies frequently use either implicit solvent models, like the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the simulation box. researchgate.netfrontiersin.org
MD simulations on similar molecules have shown that the solvent can reshape the conformational energy landscape. rsc.org For this compound, the solvent polarity is expected to have a pronounced effect.
Polar Solvents: Polar solvents like water or ethanol (B145695) can form hydrogen bonds with the amine group and interact with the molecular dipole. These interactions can stabilize conformations where the polar groups are more exposed. Explicit solvent molecules can dictate the reactive conformation by forming specific interactions that modify key dihedral angles. frontiersin.org
Non-Polar Solvents: In non-polar solvents such as hexane (B92381) or toluene (B28343), the molecule may favor more compact conformations to minimize the exposed polar surface area, driven by intramolecular van der Waals forces.
Ionic Liquids: Specialized solvents like ionic liquids can create nanostructured domains that significantly alter the free energy penalty associated with the molecule adopting a specific conformation required for a reaction. rsc.org
The reactivity of the molecule is also solvent-dependent. Solvation affects the energy levels of the ground state, transition states, and products of a reaction. For instance, a reaction that proceeds through a polar transition state will be accelerated in a polar solvent, which can stabilize the transition state more effectively than the reactants.
Table 2: Predicted Solvent Effects on this compound
| Solvent Type | Expected Effect on Conformation | Expected Effect on Reactivity |
| Polar Protic (e.g., Water) | Stabilizes conformers with exposed N-H groups via hydrogen bonding. | Can act as a proton donor/acceptor, potentially participating in reaction mechanisms. Accelerates reactions with polar transition states. |
| Polar Aprotic (e.g., DMSO) | Stabilizes conformers with a large dipole moment through dipole-dipole interactions. | Favors reactions proceeding through charged intermediates or transition states without participating via H-bonding. |
| Non-Polar (e.g., Dodecane) | Favors compact conformations to minimize solvent-solute interactions. rsc.org | Generally slows down reactions involving polar or charged species. |
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a series of compounds with their reactivity. ajgreenchem.com These models are built by calculating a set of molecular descriptors and using statistical methods to find a mathematical equation that predicts a specific property, such as a reaction rate or metabolic pathway.
For aniline derivatives, QSRR and related computational methods have been successfully used to predict various aspects of their reactivity. tandfonline.com DFT calculations, for example, can determine the activation energies for different potential reaction pathways, such as oxidation or radical addition, with the results showing good correlation with experimental kinetics. researchgate.netbeilstein-journals.org
Key applications for predicting the reactivity of this compound include:
Metabolic Reactions: Studies on substituted anilines have shown that QSRR models can predict their propensity to undergo metabolic transformations like N-acetylation. tandfonline.com The most important descriptors for this prediction were found to be electronic properties, such as the calculated partial atomic charge on the amine nitrogen. tandfonline.com
Oxidation Potential: A strong correlation has been found between the experimentally measured one-electron oxidation potential of anilines and computationally derived values, as well as with the energy of the Highest Occupied Molecular Orbital (HOMO). umn.eduethz.ch This allows for the rapid prediction of how easily the molecule can be oxidized.
Reaction Selectivity: By comparing the calculated activation barriers for competing reaction pathways, computational models can predict the selectivity of a reaction. For instance, DFT calculations can help understand the competition between different sites of attack on the aromatic ring. beilstein-journals.org
Table 3: Molecular Descriptors for QSRR Models of Aniline Derivatives
| Descriptor Type | Example Descriptor | Reactivity Aspect Predicted | Reference |
| Electronic | Partial charge on amine nitrogen | N-acetylation propensity | tandfonline.com |
| Electronic | Nucleophilic susceptibility of ring carbons | Oxanilic acid formation | tandfonline.com |
| Electronic | Energy of HOMO | One-electron oxidation potential | umn.edu |
| Thermodynamic | Calculated free energy of activation (ΔG‡) | Reaction rate constants | beilstein-journals.org |
| Physicochemical | Moriguchi octanol-water partition coefficient (MLOGP) | Lipophilicity | nih.gov |
The predictive power of QSRR and other computational models enables the rational, in silico design of novel derivatives with specific, tailored reactivity profiles. tandfonline.com This approach can accelerate the discovery of new molecules by prioritizing the synthesis of only the most promising candidates.
The workflow for computationally designing a novel derivative of this compound might involve:
Defining a Target Property: The goal is first defined, for example, to increase metabolic stability by reducing the rate of N-acetylation, or to tune the oxidation potential for a specific application.
Generating a Virtual Library: A library of virtual compounds is created by systematically modifying the parent structure (e.g., adding substituents to the phenyl ring or altering the alkyl group).
Descriptor Calculation: For each molecule in the virtual library, the relevant molecular descriptors identified in QSRR studies (such as partial charges or HOMO energy) are calculated using quantum mechanical methods. researchgate.net
Property Prediction: The established QSRR model is applied to the calculated descriptors to predict the target property for every virtual compound.
Candidate Selection: The molecules with the most promising predicted properties are identified for synthesis and experimental validation.
This computational pre-screening saves significant time and resources compared to a purely experimental trial-and-error approach, embodying the principles of rational molecular design. tandfonline.combeilstein-journals.org
Table 4: Hypothetical Workflow for Computational Design
| Step | Action | Computational Method | Objective |
| 1 | Define Goal | N/A | Increase metabolic stability. |
| 2 | Create Derivatives | Combinatorial chemistry software | Generate virtual library of this compound analogs with different ring substituents. |
| 3 | Calculate Descriptors | DFT (e.g., B3LYP) or semi-empirical methods | Obtain partial atomic charges, HOMO/LUMO energies, etc. for each analog. umn.eduresearchgate.net |
| 4 | Predict Reactivity | Apply existing QSRR model | Predict the N-acetylation rate for each analog based on its calculated descriptors. tandfonline.com |
| 5 | Select & Synthesize | N/A | Prioritize analogs with predicted low N-acetylation rates for laboratory synthesis. |
Applications of N Cyclopentyl 4 Fluoroaniline in Non Biological/non Clinical Domains
Role in Material Science and Polymer Chemistry
In the realm of material science, N-cyclopentyl-4-fluoroaniline is recognized for its potential as a monomer and a precursor to materials with tailored properties. The presence of the fluorine atom can significantly influence the electronic structure, thermal stability, and solubility of resulting materials, while the cyclopentyl group can disrupt polymer chain packing, enhancing solubility in organic solvents.
This compound is identified as a monomer for creating advanced polymers, such as polyanilines and Covalent Organic Frameworks (COFs). bldpharm.com While specific studies on the homopolymer of this compound are not widely detailed in the literature, the behavior of the closely related poly(4-fluoroaniline) (P4FAN) provides significant insight. The polymerization of fluoroaniline (B8554772) monomers can be achieved through chemical or electrochemical oxidation. researchgate.netnih.gov
The incorporation of fluorine into the polymer backbone has a notable effect on the material's properties. For instance, studies on copolymers of aniline (B41778) and fluoroaniline show that the inclusion of fluoro-moieties can decrease the electrical conductivity compared to unsubstituted polyaniline, a result of the electron-withdrawing nature of fluorine which can impact conjugation along the polymer chain. researchgate.net However, this substitution can improve other crucial characteristics, such as solubility in common organic solvents, which is a significant advantage for material processing and device fabrication. researchgate.net The addition of the N-cyclopentyl group is expected to further enhance solubility due to its non-polar, bulky nature.
Table 1: Comparison of Properties in Substituted Polyanilines
| Polymer | Monomer(s) | Key Reported Property Changes |
| Poly(aniline-co-fluoroaniline) | Aniline, 2-Fluoroaniline | Decreased conductivity relative to pure polyaniline; good solubility in common organic solvents. researchgate.net |
| Poly(4-fluoroaniline) (P4FAN) | 4-Fluoroaniline (B128567) | Exhibits distinct thermal behavior and paramagnetic properties upon doping. researchgate.net |
| Poly(2-fluoroaniline) (P2FAN) | 2-Fluoroaniline | Can be synthesized chemically or electrochemically, forming globular morphologies. nih.gov |
The structural attributes of this compound make it a promising precursor for organic materials used in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). bldpharm.com The fluorinated aniline core is a common component in molecules designed for these applications. The fluorine atom can lower the HOMO and LUMO energy levels of the material, which is critical for tuning the charge injection and transport properties within a device. This modulation helps in achieving efficient and stable device performance. Research into the parent compound, 4-fluoroaniline, shows its utility in creating materials with interesting electronic properties suitable for such applications. The N-cyclopentyl substituent can further refine these properties by influencing the material's morphology and processability.
The integration of this compound into functional materials is driven by the desire to fine-tune optical and electronic characteristics. The high electronegativity of the fluorine atom modifies the electron density of the aromatic ring, which in turn affects the molecule's interaction with light and its behavior in an electric field. This makes it a valuable component for materials where specific energy levels and charge-carrying capabilities are required. For example, fluorinated anilines are used as precursors to polymers and dyes with enhanced properties.
Contributions to Catalysis
The amine and aromatic functionalities of this compound make it a valuable scaffold in the field of catalysis, particularly in designing ligands for transition metal-catalyzed reactions and in the conceptual development of organocatalysts.
In homogeneous catalysis, the performance of a metal catalyst is critically dependent on the ligands coordinated to it. This compound serves as an excellent building block for such ligands, especially for palladium-catalyzed cross-coupling reactions. semanticscholar.orgmit.edu The parent molecule, 4-fluoroaniline, has been explicitly evaluated for producing ligands for homogeneous catalysis. wikipedia.org
The design principles for these ligands are clear:
Coordination Site: The nitrogen atom of the aniline derivative acts as a Lewis base, providing a coordination site for the metal center (e.g., palladium).
Electronic Tuning: The electron-withdrawing fluorine atom on the phenyl ring modulates the electronic properties of the ligand. This influences the reactivity of the metal center, which is crucial for steps in the catalytic cycle like oxidative addition and reductive elimination. nih.govnih.gov
Steric Control: The bulky N-cyclopentyl group provides significant steric hindrance around the metal center. This steric bulk can be advantageous in promoting specific reaction pathways, enhancing selectivity, and stabilizing the catalytic species.
Ligands derived from such aniline structures are instrumental in C-N bond formation reactions, which are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. semanticscholar.orgnih.gov
Table 2: Role of Substituents in Ligand Design Based on the this compound Scaffold
| Structural Feature | Role in Catalysis | Consequence for Catalytic Performance |
| Aniline Nitrogen | Metal coordination site | Anchors the ligand to the metal catalyst. |
| 4-Fluoro Substituent | Electron-withdrawing group | Modulates the electronic environment of the metal, affecting reactivity and stability. nih.govnih.gov |
| N-Cyclopentyl Group | Steric bulk | Influences substrate approach and can enhance selectivity (e.g., enantioselectivity or regioselectivity). |
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While specific studies employing this compound as an organocatalyst are not prominent, its structure contains key features common to many organocatalytic systems. The secondary amine functionality is a cornerstone of catalysis, capable of forming nucleophilic enamines or electrophilic iminium ions as reactive intermediates. The chirality and steric bulk that could be introduced via the cyclopentyl ring (if a chiral derivative were used) could, in principle, be used to direct the stereochemical outcome of a reaction. Many organocatalysts are based on amine scaffolds, highlighting the potential for this compound derivatives in this field.
Applications in Agrochemical and Specialty Chemical Synthesis
The structural motifs present in this compound make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and specialty chemical sectors.
Fluorine-containing compounds are of significant importance in the agrochemical industry due to their enhanced biological activity and metabolic stability. 4-Fluoroaniline, a closely related compound, is a known intermediate in the manufacture of herbicides and plant growth regulators. nih.gov For instance, it is a precursor to the fungicide fluoroimide. wikipedia.org
The synthesis of such agrochemicals often involves the reaction of the aniline nitrogen with other functional groups. The cyclopentyl group in this compound can provide additional steric bulk and lipophilicity compared to a simple N-H or N-alkyl group, which can be desirable for modulating the activity and selectivity of the final agrochemical product. While specific, publicly documented examples of registered agrochemicals derived directly from this compound are scarce, its potential as an intermediate is clear from the established use of similar fluoroanilines.
The applications of aniline derivatives extend to the synthesis of specialty chemicals such as dyes, plastics, and conducting polymers. mdpi.com The incorporation of a fluorine atom into the aniline ring can modify the properties of these materials, for example, by altering their color, thermal stability, or electronic characteristics. This compound can serve as a monomer or a building block in the synthesis of such specialty polymers and materials. The cyclopentyl group can influence the polymer's physical properties, such as its glass transition temperature and solubility.
Research Tools and Probes in Chemical Investigations
The fluorine atom in this compound provides a powerful tool for certain types of chemical research, particularly in mechanistic studies and nuclear magnetic resonance spectroscopy.
Understanding the step-by-step process of a chemical reaction, its mechanism, is crucial for optimizing reaction conditions and designing new reactions. Aniline derivatives are often used in mechanistic studies. For example, the reaction of 4-methyl aniline with hydroxyl radicals has been studied computationally to understand its atmospheric degradation pathways. mdpi.com
Similarly, this compound can be used as a substrate in studies aimed at elucidating reaction mechanisms. The fluorine atom can serve as a label that can be tracked throughout a reaction sequence using techniques like mass spectrometry or NMR. Furthermore, the electronic effect of the fluorine atom can be compared with non-fluorinated analogues to probe the electronic demands of a reaction's transition state.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for studying fluorine-containing molecules. The chemical shift of the ¹⁹F nucleus is very sensitive to its local chemical environment, making it an excellent probe for molecular structure and interactions. nih.gov
Fluorine-substituted anilines have been characterized as a class of ¹⁹F NMR pH indicators. nih.gov The ¹⁹F chemical shift of these compounds can change significantly with pH, allowing for the determination of the acidity of a solution. nih.gov While this particular study focused on other aniline derivatives, this compound could potentially be used in a similar manner.
More broadly, the ¹⁹F NMR signal of a molecule like this compound can provide valuable information in various research contexts. For instance, if this molecule were to bind to a larger macromolecule, the change in its ¹⁹F NMR signal could be used to study the binding event. This principle is applied in fragment-based drug discovery, where fluorinated fragments are screened for binding to protein targets using ¹⁹F NMR. mdpi.com The sharp signal and high sensitivity of ¹⁹F NMR make it possible to detect weak binding interactions. mdpi.com Detailed analyses of the ¹⁹F NMR spectra of 4-fluoroaniline and its derivatives have been conducted to determine coupling constants and confirm their complex second-order spectral nature. researchgate.net
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Efficient Synthetic Routes
The imperative for environmentally benign and resource-efficient chemical processes is driving significant innovation in synthetic chemistry. Future research on N-cyclopentyl-4-fluoroaniline will likely prioritize the development of more sustainable and efficient synthetic methodologies.
Green Chemistry Approaches
Traditional methods for synthesizing N-alkylanilines often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Green chemistry principles offer a framework for developing more sustainable alternatives. Future research in this area could explore:
Catalyst- and Additive-Free Syntheses: Inspired by recent successes in the synthesis of other N-substituted anilines, researchers may investigate catalyst- and additive-free methods. For instance, a sequential imine condensation–isoaromatization pathway has been used to synthesize 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines with operational simplicity and high atom economy. beilstein-journals.org Adapting such a strategy for this compound could significantly reduce waste and cost.
Sunlight-Driven Reactions: Harnessing solar energy for chemical transformations is a key goal of green chemistry. Sunlight-driven N-acetylation of anilines using a Lewis acid catalyst like MgSO4 has been demonstrated as a sustainable pathway. rsc.org Exploring similar photochemical approaches for the N-alkylation of 4-fluoroaniline (B128567) with cyclopentyl precursors could offer a low-energy, environmentally friendly synthetic route.
Benign Catalysts and Solvents: The use of environmentally benign catalysts, such as iron salts, is gaining traction. Iron-catalyzed synthesis of N-methylanilines from arenes has been developed, offering a less toxic alternative to traditional heavy metal catalysts. chemistryviews.org Similarly, employing green solvents like water or ethanol (B145695) in the synthesis of aniline (B41778) derivatives can significantly improve the environmental profile of the process. ijiras.com Research into applying these benign systems to the synthesis of this compound is a promising future direction. A study on the synthesis of N-[2-pyridinylmethylidene]aniline demonstrated high yields using only green solvents at room temperature. ijiras.com
Photoredox and Electrosynthesis in Fluorinated Aniline Chemistry
Photoredox catalysis and electrosynthesis have emerged as powerful tools for organic synthesis, offering mild reaction conditions and unique reactivity. These technologies hold significant potential for the synthesis and functionalization of fluorinated anilines like this compound.
Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. sigmaaldrich.com For N-alkylanilines, photoredox catalysis has been employed for the α-arylation of trialkylamines, demonstrating high selectivity for N-Me C(sp3)-H bonds. nih.gov Future research could adapt these methods for the selective functionalization of the cyclopentyl group in this compound. Additionally, photoredox-catalyzed difluoroalkylation of anilines has been achieved, highlighting the potential for further fluorination of the aniline ring or the cyclopentyl moiety. acs.org The combination of a photocatalyst with a nickel catalyst has proven effective for C(sp2)–C(sp3) cross-coupling reactions, which could be applied to the synthesis of this compound itself. nih.gov
Electrosynthesis: This method uses electricity to drive chemical reactions, often avoiding the need for chemical oxidants or reductants and thus reducing waste. nih.gov Electrosynthesis has been successfully applied to the synthesis of N,N′-disubstituted indazolin-3-ones via intramolecular anodic dehydrogenative N–N coupling. nih.gov Notably, a substrate with a p-fluoro substituent was successfully used, indicating the compatibility of this method with fluorinated anilines. nih.gov The selective electrochemical fluorination of organic compounds is also a well-established field, offering potential for direct fluorination of the aniline or cyclopentyl ring. electrosynthesis.com The development of electrochemical methods for the N-alkylation of 4-fluoroaniline with cyclopentyl precursors represents a promising avenue for a greener and more controlled synthesis.
Exploration of Novel Chemical Transformations
Beyond improving its synthesis, future research will undoubtedly focus on exploring the novel reactivity of this compound to create more complex and valuable molecules.
Carbon-Hydrogen Functionalization Strategies
Direct C-H functionalization is a powerful strategy for streamlining synthetic routes by avoiding the pre-functionalization of starting materials. For this compound, this could involve targeting C-H bonds on either the aromatic ring or the cyclopentyl group.
Aromatic C-H Functionalization: While the fluorine and N-cyclopentyl groups will direct substitution to specific positions on the aniline ring, novel catalytic systems could enable functionalization at otherwise disfavored positions. For example, methods for the meta-amination of anisidines have been developed, reversing the conventional site-selectivity of C-H activation. nih.gov Applying similar strategies to this compound could provide access to new isomers with unique properties.
Alkyl C-H Functionalization: The cyclopentyl moiety offers multiple C-H bonds that could be selectively functionalized. Late-stage functionalization of complex molecules is a significant area of research, and methods for the selective arylation of N-methyl groups in trialkylamines have been developed using Ni/photoredox dual catalysis. nih.gov Adapting this approach to the cyclopentyl group in this compound could allow for the introduction of various substituents, leading to a diverse range of new compounds.
Dearomatization Reactions
Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, which is of great interest in medicinal chemistry for creating molecules with novel biological activities. electrosynthesis.com
Enantioselective Dearomatization: The catalytic asymmetric dearomatization of aniline derivatives can lead to the formation of highly functionalized, chiral cyclohexadienones. researchgate.net Applying such methodologies to this compound could generate a library of chiral building blocks for the synthesis of complex bioactive molecules.
Dearomatization Cascades: Dearomatization can be part of a cascade reaction, rapidly building molecular complexity. For instance, the dearomatization of indole (B1671886) derivatives has been used to construct complex alkaloid cores. nih.gov Investigating similar cascade reactions starting from this compound could lead to the efficient synthesis of novel polycyclic structures.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thus guiding experimental work.
Predicting Reactivity and Properties: Quantum chemistry-augmented neural networks and other machine learning models are being developed to predict chemical reactivity with increasing accuracy. mit.edu These models can be trained on datasets of known reactions to predict the outcome of new transformations. For substituted anilines, computational models have been used to predict one-electron oxidation potentials in aqueous solutions, providing insights into their electrochemical behavior. umn.edu Similar models could be developed for this compound to predict its reactivity in various reactions, its spectroscopic properties, and its potential biological activity. acs.org
Mechanism Elucidation and Catalyst Design: Computational studies are crucial for understanding reaction mechanisms at a molecular level. For instance, detailed computational analysis has provided insight into the reaction mechanism and the origin of meta-selectivity in the amination of anisidines. nih.gov For this compound, computational modeling could be used to elucidate the mechanisms of its synthesis and functionalization reactions, aiding in the design of more efficient catalysts and the optimization of reaction conditions. Machine learning methods are also being used to develop predictive models for biotransformations like N-dealkylation, which could be applied to assess the metabolic fate of this compound. mdpi.comresearchgate.net
Below is an interactive data table summarizing potential research directions and their expected outcomes.
| Research Area | Specific Focus | Potential Outcome |
| Green Chemistry | Catalyst- and additive-free synthesis | Reduced waste, lower cost, increased safety |
| Sunlight-driven reactions | Use of renewable energy, milder conditions | |
| Photoredox/Electrosynthesis | Photoredox-catalyzed C-H functionalization | Selective modification of the cyclopentyl group |
| Electrosynthesis of fluorinated anilines | Greener synthesis with high control and efficiency | |
| Novel Transformations | C-H functionalization | Access to novel isomers and derivatives |
| Dearomatization reactions | Creation of 3D molecular scaffolds for new applications | |
| Computational Modeling | Predictive reactivity models | Faster discovery of new reactions and properties |
| Mechanistic studies | Design of more efficient and selective catalysts |
Machine Learning in Reaction Prediction and Optimization
The integration of machine learning (ML) into chemical synthesis is revolutionizing how chemists approach the development of new reactions and the optimization of existing ones. beilstein-journals.orgnih.gov ML models, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways. beilstein-journals.orgresearchgate.net This data-driven approach significantly reduces the time and resources spent on empirical trial-and-error experimentation. nih.gov
For the synthesis of this compound and its analogs, ML offers several avenues for advancement:
Reaction Condition Optimization: ML algorithms can navigate complex, multi-dimensional reaction spaces to identify the optimal combination of catalysts, solvents, temperatures, and reactant ratios to maximize yield and minimize byproducts. researchgate.net This is particularly valuable for N-alkylation and C-N cross-coupling reactions, which are often sensitive to subtle changes in reaction parameters.
Predictive Modeling: Global ML models can leverage information from large chemical databases to suggest initial reaction conditions for novel transformations, providing a strong starting point for laboratory work. beilstein-journals.org Local models can then be used to fine-tune these conditions for specific substrate families, such as substituted anilines. beilstein-journals.orgchemrxiv.org
Accelerated Discovery: By combining ML with high-throughput experimentation (HTE), researchers can rapidly screen large libraries of potential reactants and catalysts. beilstein-journals.org This synergy accelerates the discovery of new, more efficient synthetic routes to functionalized aniline derivatives.
The application of these computational tools can transform the synthesis of complex amines, moving from chemical intuition towards algorithm-guided discovery and optimization. frontiersin.org
Integration of Theoretical and Experimental Methodologies
The synergy between theoretical calculations and experimental work provides a powerful paradigm for understanding and designing chemical processes. frontiersin.org Computational chemistry, particularly methods like Density Functional Theory (DFT), allows for the in-depth study of reaction mechanisms, transition states, and the electronic properties of molecules. This insight is invaluable for rationalizing experimental observations and predicting the reactivity of new compounds.
In the context of this compound, this integrated approach can be applied to:
Mechanistic Elucidation: Theoretical studies can model the step-by-step mechanism of its synthesis, for instance, in palladium-catalyzed amination reactions. This helps in understanding the role of the catalyst, ligands, and additives, paving the way for the design of more efficient catalytic systems.
Property Prediction: Computational models can predict various physicochemical properties of this compound and its hypothetical analogs, such as electronic structure, orbital energies, and dipole moments. frontiersin.org This pre-screening allows researchers to prioritize the synthesis of derivatives with the most promising characteristics for a given application.
Rational Catalyst Design: By understanding the bonding and interactions within a catalyst-substrate complex (e.g., a Pd(II) complex with an aniline derivative), new catalysts can be designed with enhanced activity and selectivity. science.gov
This combination of in silico prediction and real-world experimentation creates a feedback loop where theoretical insights guide experimental design, and experimental results validate and refine theoretical models.
Design and Synthesis of this compound Analogs with Enhanced Chemical Functionality
The core structure of this compound serves as a versatile scaffold for the development of new molecules with enhanced or entirely new functionalities. The strategic modification of this parent compound can lead to analogs with tailored electronic, physical, and biological properties. Modern synthetic methodologies offer a rich toolbox for creating a diverse chemical space around this scaffold. acs.orgnih.gov
Key strategies for the synthesis of novel analogs include:
C-H Functionalization: Directing group-assisted C-H activation is a powerful tool for introducing new substituents at specific positions on the aromatic ring. researchgate.net This atom-economical approach allows for the late-stage functionalization of the molecule, enabling the creation of diverse libraries of compounds from a common intermediate.
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Buchwald-Hartwig amination, are staples in modern organic synthesis and can be used to construct a wide variety of N-aryl compounds. science.gov These methods could be adapted to introduce different aryl or heteroaryl groups in place of the fluorophenyl ring.
Modular Construction: Developing switchable reactions that can selectively perform either C-H or N-alkylation allows for the modular construction of highly functionalized anilines from simple olefin precursors. rsc.org This provides a flexible route to a wide range of analogs.
The goal is to move beyond simple substitutions and create analogs with significantly different three-dimensional shapes and property profiles, such as saturated isosteres that can improve metabolic stability in medicinal chemistry contexts. acs.orgnih.gov
Table 1: Synthetic Strategies for Aniline Analog Diversification
| Synthetic Strategy | Description | Potential Modification on this compound | Reference |
|---|---|---|---|
| C-H Alkylation/Annulation | Transition-metal-catalyzed functionalization of C-H bonds on the aromatic ring using directing groups (e.g., N-nitroso). | Introduction of alkyl or cyclic structures at the ortho position to the amine. | researchgate.net |
| Isosteric Replacement | Synthesis of non-aromatic, saturated carbocyclic mimics of the aniline ring to alter physicochemical properties. | Replacement of the fluorophenyl ring with a scaffold like an aminonorbornane to improve metabolic profiles. | acs.orgnih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluorine atom or other leaving groups on the pyrimidine (B1678525) ring of an intermediate with various anilines. | Synthesis of analogs where the this compound moiety is attached to a heterocyclic core like pyrimidine. | mdpi.com |
| Reductive Amination | Reaction of an aldehyde with an aniline in the presence of a reducing agent to form a new C-N bond. | Used in multi-step syntheses to couple the aniline fragment to other complex molecular parts. | science.gov |
Unexplored Applications in Emerging Chemical Technologies
While this compound and its relatives have established roles as intermediates, their intrinsic properties suggest potential applications in several emerging technological fields. The exploration of these areas could unlock new value and drive further research into this class of compounds.
Materials Science: Functionalized anilines are precursors to conducting polymers and electroactive materials. Analogs of this compound could be explored as monomers for novel polymers with tailored properties. For example, self-doped polyaniline films have been used in electrochromic devices for modulating infrared emissivity, a technology relevant for thermal camouflage and smart windows. mdpi.com The specific combination of the fluoro- and cyclopentyl- groups could impart unique solubility, processability, and electronic characteristics to such polymers.
Sustainable Chemistry: The development of biodegradable polymers is crucial for addressing plastic pollution. Polyhydroxyalkanoates (PHAs) are promising biodegradable polyesters produced by bacteria. acs.org Functionalized molecules can be incorporated into biopolymer matrices to enhance their properties. Aniline-grafted materials have been shown to improve cell adhesion and proliferation on biocomposite scaffolds, suggesting a potential role for this compound derivatives in creating advanced, functional biomaterials for applications ranging from cultured meat to biomedical devices. mdpi.com
Energy Storage: The electroactive nature of aniline derivatives makes them candidates for components in energy storage systems. Polyaniline-based materials are being investigated for use in batteries and supercapacitors. mdpi.com The specific electronic properties conferred by the fluorine substituent could be harnessed to develop new electrode materials with improved stability and performance.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C11H14FN | uni.lu |
| Molecular Weight | 179.23 g/mol | uni.lu |
| XlogP | 3.3 | uni.lu |
| Monoisotopic Mass | 179.11102 Da | uni.lu |
| Predicted CCS ([M+H]+) | 137.0 Ų | uni.lu |
| Predicted CCS ([M+Na]+) | 143.0 Ų | uni.lu |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 4-fluoroaniline, cyclopentyl bromide, K₂CO₃, DMF, 80°C | 65–75 | |
| Reductive Amination | 4-fluoronitrobenzene, cyclopentylamine, Pd/C, H₂ (2 atm) | 70–80 |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions. For example, the cyclopentyl group shows multiplet peaks at δ 1.5–2.0 ppm (¹H), while aromatic fluorine deshields adjacent protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopentyl moiety).
- X-ray Crystallography: Resolves steric effects of the cyclopentyl group and fluorine’s electron-withdrawing impact on bond angles .
Q. Table 2: Key NMR Signals
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Cyclopentyl | 1.5–2.0 (m) | 25–35 |
| 4-Fluoroaniline ring | 6.8–7.2 (d, J = 8 Hz) | 115–125 (C-F) |
Advanced: How does the cyclopentyl group influence metabolic stability compared to other N-alkyl substituents?
Methodological Answer:
The cyclopentyl group enhances metabolic stability by reducing oxidative dealkylation. Studies on analogous compounds (e.g., 4-fluoroaniline derivatives) show that bulky N-alkyl groups like cyclopentyl hinder cytochrome P450-mediated oxidation. For example, in rat models, N-cyclopentyl derivatives exhibited 40% lower hepatic clearance than N-methyl analogs due to steric shielding of the amine .
Key Metabolic Pathways:
- Defluorination: Fluorine may be replaced by hydroxyl groups via CYP450 enzymes, forming phenolic metabolites.
- N-Acetylation: The cyclopentyl group slows acetylation kinetics, increasing plasma half-life.
Q. Table 3: Metabolic Stability Comparison
| Substituent | Hepatic Clearance (mL/min/kg) | Major Metabolite |
|---|---|---|
| N-Cyclopentyl | 12.3 ± 1.5 | 4-Hydroxyaniline sulfate |
| N-Methyl | 20.8 ± 2.1 | 4-Fluoroacetanilide |
Advanced: How do electronic effects of the fluorine substituent impact electrophilic aromatic substitution (EAS) reactivity?
Methodological Answer:
The fluorine atom at the para position directs EAS to the ortho and meta positions via its strong -I (electron-withdrawing) effect. For example, nitration of this compound with HNO₃/H₂SO₄ yields 2-nitro and 3-nitro derivatives in a 3:1 ratio. Computational studies (DFT) show that fluorine’s electronegativity increases the activation energy for meta substitution by 5–8 kcal/mol compared to non-fluorinated analogs .
Experimental Optimization:
- Nitration: Use diluted HNO₃ (≤40%) at 0–5°C to minimize over-nitration.
- Sulfonation: SO₃ in H₂SO₄ selectively sulfonates the meta position (yield: 85%).
Advanced: What role does this compound play in designing kinase inhibitors?
Methodological Answer:
The compound serves as a scaffold for ATP-competitive kinase inhibitors. The fluorine atom enhances binding affinity to hinge regions (e.g., in EGFR kinase) via dipole interactions, while the cyclopentyl group fills hydrophobic pockets. Structure-activity relationship (SAR) studies show that replacing cyclopentyl with smaller groups (e.g., methyl) reduces IC₅₀ by 10-fold .
Case Study:
- EGFR Inhibitor Analog: this compound derivatives showed IC₅₀ = 12 nM vs. wild-type EGFR, compared to 150 nM for N-methyl analogs .
Advanced: How can contradictory data on fluorine’s metabolic lability be resolved in pharmacokinetic studies?
Methodological Answer:
Contradictions arise from species-specific metabolism (e.g., rat vs. human hepatocytes) and assay conditions (e.g., microsomal vs. whole-cell). Use isotopic labeling (e.g., ¹⁹F NMR or ¹³C-labeled analogs) to track defluorination pathways. For example, ¹³C-labeled this compound in human hepatocytes revealed 85% intact fluorine after 24 h, versus 50% in rat models .
Recommendations:
- Cross-Species Validation: Compare metabolic profiles in ≥3 species.
- LC-MS/MS Quantification: Detect low-abundance metabolites (e.g., fluorinated glucuronides).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
